molecular formula C18H12Cl2FN5O3S2 B609952 PF-05089771 CAS No. 1235403-62-9

PF-05089771

Cat. No.: B609952
CAS No.: 1235403-62-9
M. Wt: 500.4 g/mol
InChI Key: ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF 05089771 is a selective, small-molecule inhibitor of voltage-gated sodium channels, specifically targeting the Nav1.7 and Nav1.8 isoforms. This compound has been developed by Pfizer as a novel analgesic for the treatment of pain. It has shown promising results in clinical trials for conditions such as wisdom tooth removal and primary erythromelalgia .

Scientific Research Applications

PF 05089771 has been extensively studied for its potential applications in the treatment of pain. It has shown efficacy in reducing pain in various animal models, including those for inflammatory and neuropathic pain. The compound has also been investigated for its potential use in treating chronic pain conditions, such as osteoarthritis and diabetic neuropathy. Additionally, PF 05089771 has been used as a tool compound in research to study the role of Nav1.7 and Nav1.8 channels in pain signaling .

Mechanism of Action

Target of Action

PF-05089771, also known as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide, primarily targets the Voltage-gated sodium channel alpha Nav1.7 (SCN9A) . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in pain mechanisms, especially in the development of inflammatory pain .

Mode of Action

This compound is a potent and selective Nav1.7 channel blocker . It interacts with the voltage-sensor domain of domain IV . The compound exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . It binds to the inactivated state of Nav1.7 channels with high affinity but binds only weakly to channels in the resting state .

Biochemical Pathways

The Nav1.7 channel is a tetrodotoxin-sensitive Na(+) channel isoform . It forms a sodium-selective channel through which Na(+) ions may pass in accordance with their electrochemical gradient . The inhibition of this channel by this compound can influence the electrogenesis of nociceptors, axonal conduction, and presynaptic release .

Pharmacokinetics

It is known that the compound is a potent and selective, peripherally restricted nav17 channel blocker . It has been used in clinical trials, including a study investigating its safety and tolerability in healthy subjects over a 14-day dosing period .

Result of Action

Only modest analgesic effects of this compound have been observed in patient studies .

Action Environment

The action of this compound can be influenced by environmental factors such as the physiological state of the cell (resting or inactivated) and the concentration of the compound . .

Future Directions

The compound represents a significant milestone in the development of selective inhibitors of Na V 1.7 . Future research may focus on further optimizing the structure of this compound to improve its selectivity and potency. Additionally, further clinical studies may be conducted to evaluate its safety and efficacy in humans.

Preparation Methods

The synthesis of PF 05089771 involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazole, thiazole, and fluorobenzene moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

PF 05089771 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents, such as chlorine and fluorine, and sulfonating agents. The major products formed from these reactions include the desired sulfonamide and pyrazole derivatives. The compound is also known to interact with the voltage-sensor domain of sodium channels, leading to its inhibitory effects .

Comparison with Similar Compounds

PF 05089771 is unique in its high selectivity for the Nav1.7 and Nav1.8 sodium channels compared to other sodium channel inhibitors. Similar compounds include carbamazepine, bupivacaine, and lacosamide, which also target sodium channels but with less specificity. Other selective inhibitors of Nav1.7 include GNE-616 and PF-05241328, which have shown similar efficacy in preclinical studies. PF 05089771 stands out due to its potent and selective inhibition of Nav1.7 and Nav1.8, making it a promising candidate for pain management .

Properties

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336085
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235403-62-9
Record name PF-05089771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-05089771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (29 mg, 1.2 mmol) in dimethylformamide (1 mL) was added N-(1-tert-butyl-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide (Preparation 209, 239 mg, 0.661 mmol) and stirred for 30 minutes. To this was added tert-butyl 5-chloro-2,4-difluorophenylsulfonyl(thiazol-4-yl)carbamate (Preparation 453, 206 mg, 0.501 mmol) and stirred for 24 hours. After this time only a small amount of product was observed, so potassium carbonate (40 mg, 0.3 mmol) was added and the reaction heated at 55° C. for 3 days. The reaction was cooled, diluted with ethyl acetate and the organic extract washed with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by automated flash column chromatography eluting with ethyl acetate:hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product. This residue was dissolved in methanol (1 mL) and sodium carbonate solution (2 M aqueous, 0.08 mL, 0.2 mmol) and water (0.2 mL) added. The reaction was stirred at room temperature for 6 hours and then heated at 55° C. for 16 hours before concentrating in vacuo and passing through a short silica gel column eluting with methanol:dichloromethane (gradient 0:1 to 1:9, by volume). All product related fractions were combined, concentrated in vacuo, dissolved in methanol (saturated in gaseous hydrogen chloride) and heated at 50° C. for 16 hours. Purification by preparative HPLC afforded the title compound as a white solid, 31 mg, 12% yield.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.08 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
12%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.